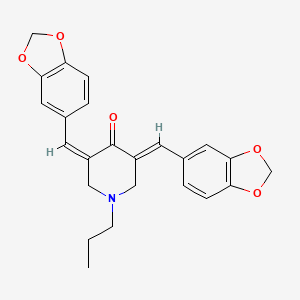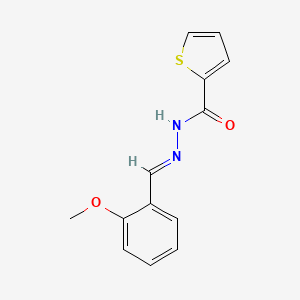
(3Z,5E)-3,5-bis(1,3-benzodioxol-5-ylmethylidene)-1-propylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PROPYLPIPERIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups attached to a piperidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PROPYLPIPERIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1-propylpiperidin-4-one with benzodioxole derivatives under specific conditions to achieve the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PROPYLPIPERIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mecanismo De Acción
The mechanism by which (3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PROPYLPIPERIDIN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
(3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE: A similar compound with a methyl group instead of a propyl group.
(3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ETHYLPIPERIDIN-4-ONE: A compound with an ethyl group instead of a propyl group.
Uniqueness: The uniqueness of (3Z,5E)-3,5-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PROPYLPIPERIDIN-4-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H23NO5 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
(3Z,5E)-3,5-bis(1,3-benzodioxol-5-ylmethylidene)-1-propylpiperidin-4-one |
InChI |
InChI=1S/C24H23NO5/c1-2-7-25-12-18(8-16-3-5-20-22(10-16)29-14-27-20)24(26)19(13-25)9-17-4-6-21-23(11-17)30-15-28-21/h3-6,8-11H,2,7,12-15H2,1H3/b18-8-,19-9+ |
Clave InChI |
BDHNDBUMWWYHMO-NCEWWTOFSA-N |
SMILES isomérico |
CCCN1C/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/C1 |
SMILES canónico |
CCCN1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11668955.png)
![(4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11668960.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668965.png)
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11668971.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11668977.png)
![2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B11668981.png)
![2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11668993.png)
![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11669003.png)
![Propyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11669014.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11669020.png)
![N'-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11669022.png)
![{2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11669034.png)

![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide](/img/structure/B11669043.png)
